

Spectroscopic and Mechanistic Insights into Ophiopogonanone E: A Technical Guide

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Compound of Interest

Compound Name: *ophiopogonanone E*

Cat. No.: *B058116*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **ophiopogonanone E**, a homoisoflavonone isolated from the tubers of *Ophiopogon japonicus*. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery by consolidating key analytical data and exploring its potential mechanism of action.

Spectroscopic Data

The structural elucidation of **ophiopogonanone E** has been primarily achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data reported for this compound.

Table 1: Mass Spectrometry Data for Ophiopogonanone E

Parameter	Value	Reference
Molecular Formula	C ₁₉ H ₂₀ O ₇	[1]
Molecular Weight	360.36 g/mol	[1]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[1]
Quasi-molecular Ion	[M+H] ⁺	[1]
m/z	361	[1]

Note on Fragmentation: While detailed high-resolution mass spectrometry (HRMS) fragmentation data for **ophiopogonanone E** is not readily available in the cited literature, studies on similar homoisoflavonoids suggest that fragmentation would likely involve retro-Diels-Alder (rDA) reactions within the chromanone ring and losses of small molecules such as H₂O, CO, and CH₃ radicals from the molecular ion.

Table 2: ¹H-NMR Spectroscopic Data for Ophiopogonanone E

Solvent: DMSO-d₆, Frequency: 500 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
12.28	s	1H	5-OH
9.49	s	1H	7-OH
8.41	s	1H	2'-OH
6.84	d (J = 8.3 Hz)	1H	H-6'
6.39	d (J = 2.4 Hz)	1H	H-3'
6.32	dd (J = 8.3, 2.4 Hz)	1H	H-5'
4.41	dd (J = 10.8, 3.9 Hz)	1H	H-2a
4.13	t (J = 10.8 Hz)	1H	H-2b
3.70	s	3H	4'-OCH ₃
3.65	s	3H	8-OCH ₃
3.03	dd (J = 13.8, 4.5 Hz)	1H	H-9a
2.76	m	1H	H-3
2.59	dd (J = 13.8, 10.2 Hz)	1H	H-9b
2.01	s	3H	6-CH ₃

Note on ¹³C-NMR Data: A complete, assigned ¹³C-NMR data table for **ophiopogonanone E** was not available in the reviewed literature. Structural elucidation of related compounds relies on a combination of ¹H-¹H COSY, HSQC, and HMBC experiments to assign the carbon resonances.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the isolation and characterization of homoisoflavonoids from *Ophiopogon japonicus*.

Isolation of Ophiopogonanone E

- **Extraction:** The dried and powdered tubers of *Ophiopogon japonicus* are typically extracted with a solvent such as 70% ethanol or methanol at room temperature.
- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The homoisoflavonoids, including **ophiopogonanone E**, are typically enriched in the ethyl acetate fraction.
- **Chromatography:** The ethyl acetate fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

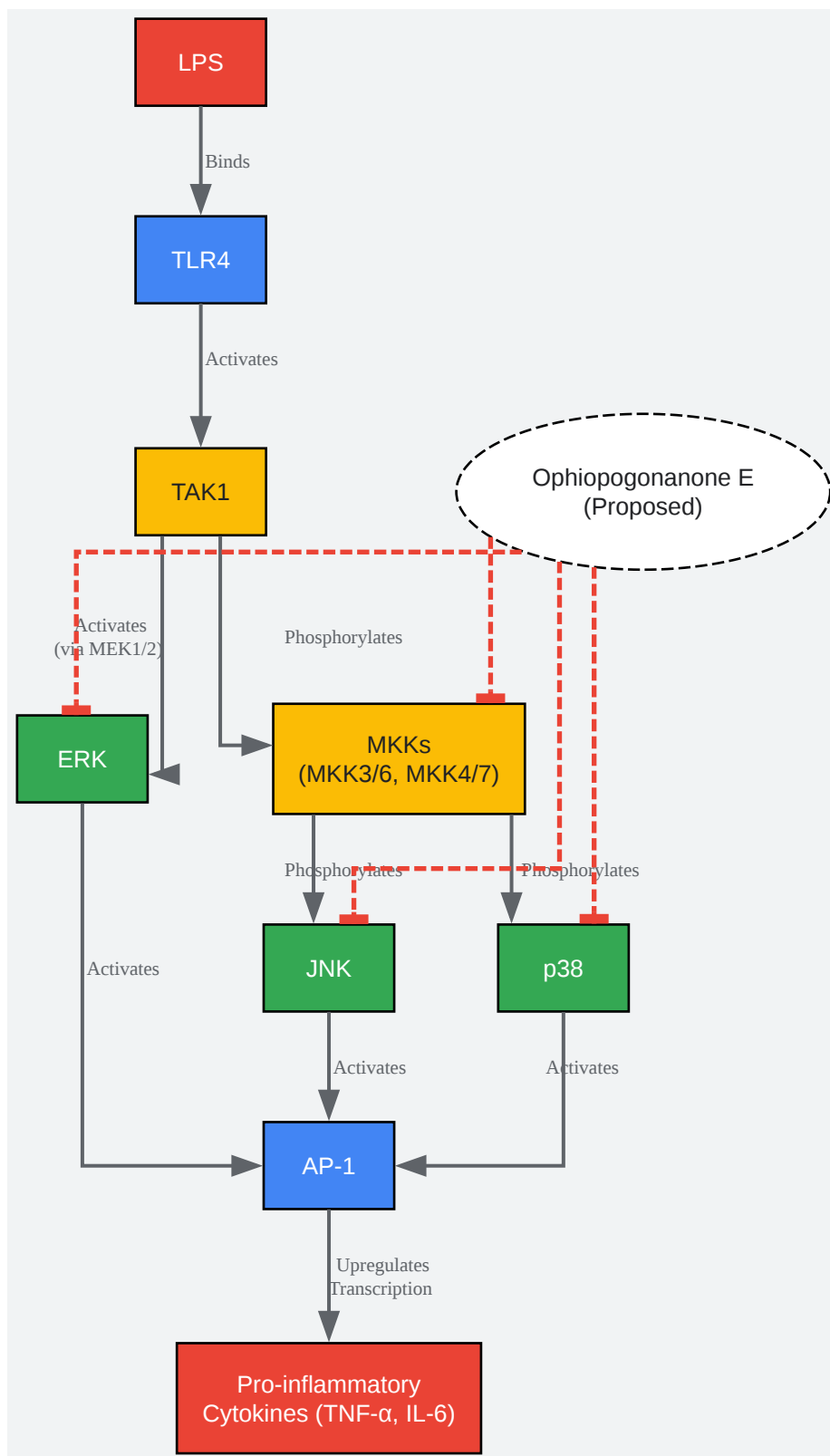
- **Sample Preparation:** A few milligrams of the purified **ophiopogonanone E** are dissolved in an appropriate deuterated solvent (e.g., DMSO- d_6).
- **Data Acquisition:** ^1H -NMR, ^{13}C -NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- **Data Processing:** The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

- **Sample Introduction:** The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
- **Ionization:** Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of homoisoflavonoids.
- **Data Acquisition:** Mass spectra are acquired over a relevant m/z range to detect the quasi-molecular ion ($[\text{M}+\text{H}]^+$). For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

Potential Signaling Pathway

Homoisoflavonoids isolated from *Ophiopogon japonicus* have been reported to possess anti-inflammatory properties. Studies on compounds structurally related to **ophiopogonanone E** have shown that they can inhibit the production of pro-inflammatory mediators by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.^[1] The diagram below illustrates a simplified representation of this pathway and the potential points of inhibition by **ophiopogonanone E**.



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Caption: Proposed inhibition of the MAPK signaling pathway by **ophiopogonanone E**.

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References

- 1. rsc.org [rsc.org]
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